molecular formula C19H21NO5 B5249834 diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B5249834
M. Wt: 343.4 g/mol
InChI Key: WIUQCCVLEXDDIZ-UHFFFAOYSA-N
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Description

Diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.14197277 g/mol and the complexity rating of the compound is 586. The solubility of this chemical has been described as 4.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as DAFD) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DAFD, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17_{17}H19_{19}N\O4_{4}
  • Molecular Weight : 299.34 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C=CC(=O)OCC=C(C)C1=CC=CC(=C1)C(=O)OCC=C(C)C

DAFD exhibits its biological effects through several mechanisms:

  • Antioxidant Activity : DAFD has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways .
  • Modulation of Signaling Pathways : DAFD affects several signaling pathways by interacting with receptors and transcription factors. It has been observed to influence the NF-kB pathway, which plays a vital role in immune response and inflammation .

Biological Activities

The biological activities of DAFD can be categorized as follows:

  • Anti-inflammatory Effects : Studies indicate that DAFD reduces inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
  • Anticancer Properties : Research has demonstrated that DAFD exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis (programmed cell death) through intrinsic pathways involving mitochondrial dysfunction .
  • Neuroprotective Effects : Preliminary studies suggest that DAFD may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neuroprotective therapies .

Study 1: Antioxidant Activity Assessment

In a controlled study involving rat models subjected to oxidative stress, DAFD administration significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity. This indicates enhanced antioxidant defense mechanisms due to DAFD treatment.

Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of DAFD on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that DAFD induces apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC17_{17}H19_{19}N\O4_{4}Antioxidant, Anti-inflammatory
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateC13_{13}H19_{19}N\O4_{4}Anticancer
Diallyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylateC21_{21}H21_{21}ClN\O4_{4}Anti-inflammatory

Properties

IUPAC Name

bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-5-9-24-18(21)15-12(3)20-13(4)16(19(22)25-10-6-2)17(15)14-8-7-11-23-14/h5-8,11,17,20H,1-2,9-10H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUQCCVLEXDDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CO2)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331644
Record name bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

372497-18-2
Record name bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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